Hexan-3-ylboronic acid
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Overview
Description
Hexan-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound, with its unique structure, finds applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexan-3-ylboronic acid can be synthesized through several methods, including:
Electrophilic Borylation: This involves the reaction of hexyl Grignard reagents with boron trihalides or boronic esters.
Hydroboration: The hydroboration of hex-1-ene followed by oxidation can yield this compound.
Industrial Production Methods: Industrial production often employs continuous flow setups for handling organolithium chemistry, enabling the synthesis of boronic acids on a multigram scale with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexan-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Scientific Research Applications
Hexan-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
Hexan-3-ylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling but with different reactivity due to the aromatic ring.
Methylboronic Acid: Simpler structure with different applications in organic synthesis.
Uniqueness: this compound’s unique structure, with a hexyl chain, provides distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and material science .
Comparison with Similar Compounds
- Phenylboronic Acid
- Methylboronic Acid
- Butylboronic Acid
Properties
CAS No. |
851137-35-4 |
---|---|
Molecular Formula |
C6H15BO2 |
Molecular Weight |
130.00 g/mol |
IUPAC Name |
hexan-3-ylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
MADOAEPFTAYMEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)CCC)(O)O |
Origin of Product |
United States |
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